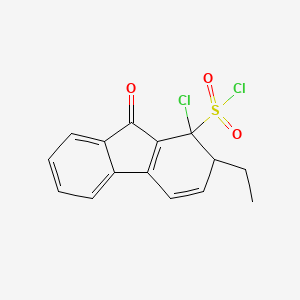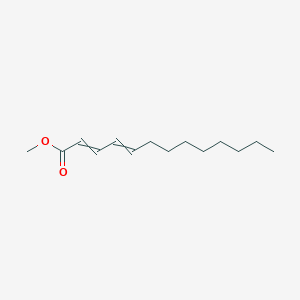
Methyl trideca-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl trideca-2,4-dienoate is an organic compound characterized by its conjugated diene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl trideca-2,4-dienoate can be synthesized through various methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method typically employs boronic esters and halides under mild conditions, making it a versatile and widely used technique.
Another method involves the Horner-Wadsworth-Emmons olefination, which uses aldehydes and ketones with trialkyl phosphonates . This reaction is base-promoted and can be carried out using bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LiHMDS).
Industrial Production Methods
Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of palladium-catalyzed cross-coupling reactions is favored due to its high yield and selectivity. Additionally, the Horner-Wadsworth-Emmons olefination provides an alternative route for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl trideca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Methyl trideca-2,4-dienoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in biological systems, particularly in the synthesis of pheromones.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl trideca-2,4-dienoate involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may act as a ligand for specific receptors or enzymes, modulating their activity . The conjugated diene structure allows it to participate in electron transfer reactions, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl deca-2,4-dienoate: Another conjugated diene ester with similar chemical properties.
Ethyl undeca-2,4-dienoate: A related compound used in similar applications.
Uniqueness
Methyl trideca-2,4-dienoate is unique due to its specific chain length and conjugated diene structure, which confer distinct chemical reactivity and biological activity. Its versatility in synthetic applications and potential in various research fields make it a compound of significant interest.
Propriétés
Numéro CAS |
55025-21-3 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
methyl trideca-2,4-dienoate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h10-13H,3-9H2,1-2H3 |
Clé InChI |
MFRQOOPOGJBAPT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


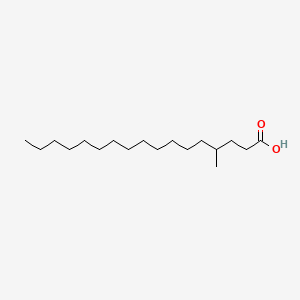
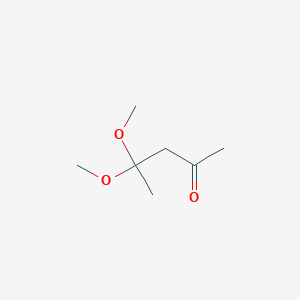
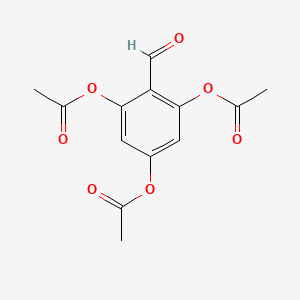
![5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14640647.png)

methanone](/img/structure/B14640666.png)

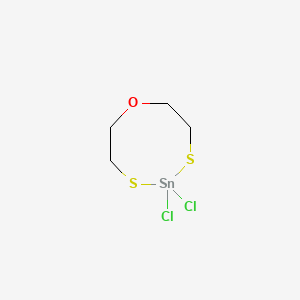

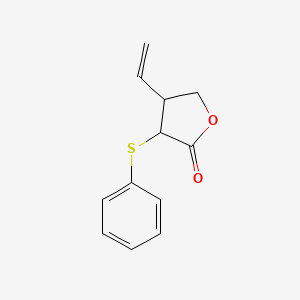
![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)
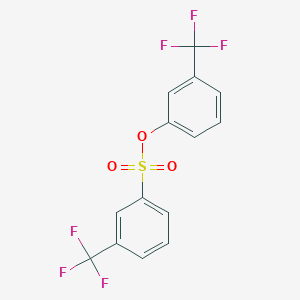
![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)
